4-Methoxy-4'-trifluoromethylbenzophenone

Overview

Description

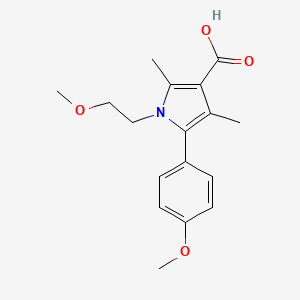

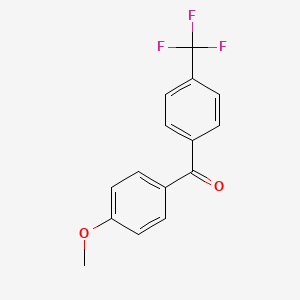

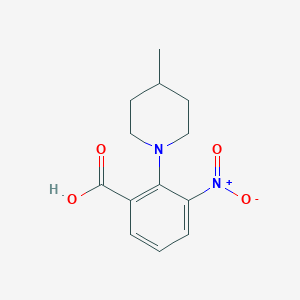

4-Methoxy-4'-trifluoromethylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by a methoxy group and a trifluoromethyl group attached to a benzophenone backbone. Benzophenones are known for their ability to absorb ultraviolet light, making them useful as UV stabilizers in various products, including sunscreens and plastics. The presence of the methoxy and trifluoromethyl groups may influence the physical, chemical, and spectral properties of the compound, potentially enhancing its utility in specific applications.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, an efficient green synthesis method for 4-methoxybenzophenone has been established using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41, which shows high catalytic activity and selectivity . Although this method does not directly describe the synthesis of 4-Methoxy-4'-trifluoromethylbenzophenone, it provides insight into the potential synthetic routes that could be adapted for its production by incorporating a trifluoromethyl group in the appropriate position.

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of benzophenone derivatives can be performed using techniques such as FT-IR, NMR, and mass spectrometry. Theoretical calculations, such as those performed using density functional theory (DFT), can provide additional insights into the vibrational wavenumbers, electronic properties, and potential energy distribution . These analyses are crucial for understanding the behavior of the molecule, including its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For example, the reaction of bis-silyl enol ethers with methoxalylchromones can lead to the synthesis of functionalized dihydroxybenzophenones, which are potential UV filters . Additionally, the synthesis of 4-methoxybenzophenone derivatives can involve reactions such as O-methylation, Schiff reactions, and demethylation processes . These reactions are indicative of the versatility of benzophenone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzophenones can be influenced by substituent effects and the ability to form hydrogen bonds. Thermochemical studies, including the measurement of vapor pressure, vaporization enthalpies, and fusion enthalpies, provide valuable data on the stability and phase behavior of these compounds . The presence of a trifluoromethyl group in 4-Methoxy-4'-trifluoromethylbenzophenone would likely affect these properties, potentially enhancing the compound's thermal stability and volatility.

Scientific Research Applications

Polymer Research

- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim, Robertson, and Guiver (2008) discusses using a sulfonated side-chain grafting unit synthesized with sulfonated 4-fluorobenzophenone for copolymerization in poly(arylene ether sulfone). This process is significant for fuel cell applications due to its high proton conductivity (Kim, Robertson, & Guiver, 2008).

Chemical Synthesis

- Kinetic Study of Metal Triflate Catalyzed Benzoylation : Goodrich et al. (2006) conducted a study on the Friedel−Crafts benzoylation of anisole with benzoic anhydride to produce 4-methoxybenzophenone, using metal triflate catalysts. This research is crucial for understanding the kinetics of this reaction in various ionic liquids (Goodrich et al., 2006).

Nucleotide Synthesis

- Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) used a 3-methoxy-4-phenoxybenzoyl group for protecting exocyclic amino groups in nucleosides, which is a key step in the synthesis of oligodeoxyribonucleotides. This method shows improved stability and efficiency in nucleotide synthesis (Mishra & Misra, 1986).

Photostability Studies

- Removal of Phenolic Hydroxyl Groups in Lignin Model Compounds : A study by Hu, Cairns, and James (2000) explored the effect of removing phenolic hydroxyl groups in lignin model compounds on their photostability. This research is relevant for understanding the photostabilizing effects of various chemical modifications (Hu, Cairns, & James, 2000).

Photochemical Reactions

- Photochemical Oxygen Transfer Reaction of 4-Methoxyazoxybenzenes : Isshiki et al. (1997) studied the isomerization of 4-methoxy-ONN-azoxybenzene to 4-methoxy-NNO-azoxybenzene under UV light in the presence of trichloroacetic acid. This research contributes to the understanding of photochemical reactions in the presence of specific acids (Isshiki et al., 1997).

Environmental Analysis

- Determination of Hydroxylated Benzophenone UV Absorbers in Water Samples : Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers in environmental water samples. This study is crucial for environmental monitoring and assessment of UV absorbers (Negreira et al., 2009).

properties

IUPAC Name |

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGRRJWQDJEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![2-(3-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022203.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)